2,3,9,10-Tetrahydroxyberberine (CAS 162854-37-7) is a fully demethylated, phenolic derivative of the natural isoquinoline alkaloid, berberine. While berberine itself exhibits a wide range of biological activities, its therapeutic potential can be limited by moderate potency and bioavailability.[1][2] This tetrahydroxy analog is specifically investigated in contexts where the four phenolic hydroxyl groups, replacing the methyl and methylene bridge groups of the parent compound, can lead to significantly altered target interactions and physicochemical properties, such as antioxidant capacity.[3] This makes it a critical tool compound for structure-activity relationship (SAR) studies aimed at overcoming the limitations of the more common parent alkaloid.
Substituting 2,3,9,10-Tetrahydroxyberberine with its parent compound, berberine, is inadvisable for research focusing on antioxidant activity or specific molecular target interactions. The complete replacement of methoxy and methylenedioxy groups with hydroxyl groups fundamentally alters the molecule's electronic and steric properties. This structural change is directly responsible for a dramatic increase in direct antioxidant capacity, a property that is negligible in the parent berberine molecule.[4] In applications such as cancer research or studies on reactive oxygen species (ROS), where this activity is paramount, berberine is not a functionally equivalent alternative and would yield non-comparable results.
In a direct comparative study using the DPPH radical scavenging assay, 2,3,9,10-Tetrahydroxyberberine (referred to as B4) demonstrated potent antioxidant activity with an IC50 value of 10.72 µM. In the same assay, the parent compound berberine (B1) showed negligible activity, with an IC50 value greater than 500 µM.[4] This demonstrates that the presence of the four phenolic hydroxyl groups is the critical determinant for direct antioxidant capacity, a function that is effectively absent in the parent alkaloid.
| Evidence Dimension | Antioxidant Activity (DPPH radical scavenging) |
| Target Compound Data | IC50 = 10.72 ± 1.76 µM |
| Comparator Or Baseline | Berberine: IC50 > 500 µM |
| Quantified Difference | >46.6-fold increase in potency |
| Conditions | DPPH assay, in vitro |
For studies investigating oxidative stress or requiring radical scavenging, this compound provides a specific mechanism of action that is absent in the more commonly used berberine.
While berberine is often studied for its anticancer properties, its derivatives can exhibit significantly different potency profiles. In a 7-day MTT cytotoxicity assay against human fibrosarcoma (HT1080) cells, berberine (B1) was found to be more potent (IC50 = 0.44 µM) than 2,3,9,10-Tetrahydroxyberberine (B4, IC50 = 2.88 µM).[4] This is a critical differentiator, as it suggests that the primary anticancer mechanism of berberine may not be linked to the direct antioxidant effects introduced by the hydroxyl groups. The tetrahydroxy analog's activity likely proceeds through different or modulated pathways.
| Evidence Dimension | Cytotoxicity against HT1080 cells |
| Target Compound Data | IC50 = 2.88 ± 0.23 µM |
| Comparator Or Baseline | Berberine: IC50 = 0.44 ± 0.03 µM |
| Quantified Difference | Approximately 6.5-fold less potent than berberine in this specific assay |
| Conditions | 7-day treatment, MTT assay, Human fibrosarcoma (HT1080) cell line |
This allows researchers to decouple the potent cytotoxic effects of berberine from the potent antioxidant effects of its tetrahydroxy analog, enabling more precise investigation of cellular mechanisms.
While direct quantitative binding data for 2,3,9,10-Tetrahydroxyberberine is not specified, extensive research on berberine derivatives shows that substitutions, particularly at the 9-position, are critical for enhancing binding affinity to G-quadruplex DNA structures, a key target in anticancer research.[4][5] Computational studies confirm that berberine derivatives can bind to G-quadruplexes with higher affinity than the parent compound, with van der Waals interactions being dominant.[3] The hydroxyl groups on 2,3,9,10-Tetrahydroxyberberine offer potential hydrogen bonding sites not present in berberine, providing a structural rationale for altered and potentially enhanced interaction with G-quadruplex targets.
| Evidence Dimension | Binding Affinity to G-Quadruplex DNA |
| Target Compound Data | Possesses four hydroxyl groups available for hydrogen bonding interactions. |
| Comparator Or Baseline | Berberine: Lacks hydroxyl groups, relying on methoxy/methylenedioxy groups and intercalation. |
| Quantified Difference | Not quantified directly, but derivatives with substitutions at these positions show significantly increased G-quadruplex stabilization (ΔTm values from 5°C to 22°C vs. baseline).[5] |
| Conditions | Interaction with human telomeric G-quadruplex DNA |
This compound is a more suitable tool for exploring G-quadruplex binding hypotheses where hydrogen bonding is a key consideration, a feature not offered by the parent berberine.
Use this compound as a specific tool to study the cellular impact of potent, direct antioxidant activity from a protoberberine scaffold, in parallel with berberine itself to serve as a low-antioxidant control. This is ideal for clarifying whether observed cellular responses are due to ROS scavenging or other mechanisms like enzyme inhibition or DNA intercalation.[4]
This compound serves as an essential reference point in SAR studies. By comparing its activity against berberine and mono- or di-hydroxy analogs, researchers can quantitatively determine the contribution of each hydroxyl group to target binding and overall potency, guiding the rational design of next-generation inhibitors.[4]
Given that substitutions on the berberine core are known to enhance G-quadruplex binding, this fully hydroxylated analog is a key molecule for testing hypotheses about the role of hydrogen bonding in ligand-quadruplex interactions. It is a more specific probe for this purpose than the parent berberine.[5]